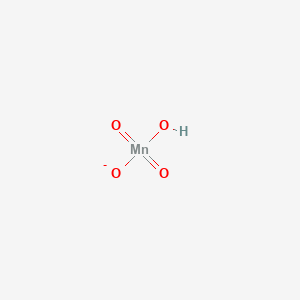
Hydrogen manganate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrogen manganate is a manganese oxoanion that consists of manganic acid where one of the two OH groups has been deprotonated. It is a manganese oxoanion and a monovalent inorganic anion. It is a conjugate base of a manganic acid. It is a conjugate acid of a manganate.
Aplicaciones Científicas De Investigación
Catalytic Applications
Hydrogen Fuel Cells
One of the most promising applications of hydrogen manganate is in the field of hydrogen fuel cells. Researchers have been investigating manganese-based catalysts as alternatives to platinum, which is both rare and expensive. Studies indicate that manganese can effectively catalyze the splitting of water to produce hydrogen, potentially leading to more affordable and scalable hydrogen fuel cell technologies. For instance, a recent study demonstrated that manganese catalysts could achieve performance comparable to platinum while being significantly more stable over time .
Table 1: Comparison of Catalytic Performance
| Catalyst Type | Reaction Type | Performance | Stability |
|---|---|---|---|
| Platinum | Water Splitting | High | Moderate |
| Manganese | Water Splitting | Comparable | High |
Environmental Remediation
Oxidative Properties
this compound has shown potential in environmental applications, particularly due to its oxidative properties. It can promote the formation of reactive oxygen species, which are instrumental in degrading pollutants. A study highlighted that manganese ions could enhance the generation of hydrogen peroxide by activated human macrophages and neutrophils, suggesting its role in bioremediation processes .
Case Study: Bioremediation Using Manganese Compounds
In a controlled study, activated sludge systems treated with manganese compounds demonstrated improved degradation rates for organic pollutants compared to control systems without manganese. The presence of manganese facilitated the oxidative breakdown of complex organic molecules, thereby enhancing overall treatment efficiency.
Energy Storage Solutions
Manganese-Hydrogen Batteries
this compound is also being explored for use in energy storage systems, particularly in manganese-hydrogen batteries. These batteries leverage the properties of manganese to improve charge-discharge cycles and overall efficiency. Research indicates that incorporating this compound into battery systems can significantly enhance their performance metrics such as charge capacity and discharge efficiency .
Table 2: Performance Metrics of Manganese-Hydrogen Batteries
| Metric | Value |
|---|---|
| Charge Capacity | 1 mAh/cm² |
| Efficiency | 100% after cycles |
| Discharge Plateau Increase | ~50 mV |
Green Hydrogen Production
Innovative Catalysts
Recent advancements have utilized this compound in combination with other metals (e.g., iridium) to create catalysts for green hydrogen production. This method reduces the amount of iridium needed by 95% while maintaining high efficiency in hydrogen production processes . The innovative interaction between manganese oxide and iridium has led to sustainable hydrogen production methods that could revolutionize energy systems.
Propiedades
Fórmula molecular |
HMnO4- |
|---|---|
Peso molecular |
119.944 g/mol |
Nombre IUPAC |
hydroxy-oxido-dioxomanganese |
InChI |
InChI=1S/Mn.H2O.3O/h;1H2;;;/q+1;;;;-1/p-1 |
Clave InChI |
NQNFPAGRZQMGFB-UHFFFAOYSA-M |
SMILES canónico |
O[Mn](=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















